REACTION_CXSMILES
|
C([N-]C1CCCCC1)(C)C.[Li+].C([Li])CCC.C(NC1CCCCC1)(C)C.[CH2:27]([O:29][C:30](=[O:36])[CH2:31][Si](C)(C)C)[CH3:28].[CH3:37][C:38]([C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[CH:42][CH:41]=1)=O>>[CH2:27]([O:29][C:30](=[O:36])[CH:31]=[C:38]([C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[CH:42][CH:41]=1)[CH3:37])[CH3:28] |f:0.1|
|
Name
|
lithium isopropylcyclohexylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C1CCCCC1.[Li+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1CCCCC1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at -60°
|
Type
|
CUSTOM
|
Details
|
After 18 hours at 25° the mixture was partitioned between ether and water
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica; ether/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(C)C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |